2-(3-BOC-Aminophenyl)-5-methylbenzoic acid
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Overview
Description
2-(3-BOC-Aminophenyl)-5-methylbenzoic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protected amine group attached to a phenyl ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BOC-Aminophenyl)-5-methylbenzoic acid typically involves the protection of the amine group with a BOC group, followed by the introduction of the benzoic acid moiety. One common method involves the reaction of 3-aminophenylboronic acid with tert-butyl chloroformate to form the BOC-protected amine. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 5-methylbenzoic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(3-BOC-Aminophenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The BOC-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted amines or alcohols.
Scientific Research Applications
2-(3-BOC-Aminophenyl)-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(3-BOC-Aminophenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The BOC-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then interact with biological targets. The benzoic acid moiety may also play a role in binding to active sites or facilitating molecular interactions .
Comparison with Similar Compounds
Similar Compounds
3-BOC-Aminophenylboronic acid: Similar structure but lacks the benzoic acid moiety.
5-Methylbenzoic acid: Lacks the BOC-protected amine group.
2-(3-Aminophenyl)-5-methylbenzoic acid: Similar structure but without the BOC protection.
Properties
IUPAC Name |
5-methyl-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-8-9-15(16(10-12)17(21)22)13-6-5-7-14(11-13)20-18(23)24-19(2,3)4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFJHKJTEHCXHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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